molecular formula C9H21DyO3 B1600819 dysprosium (III) isopropoxide CAS No. 6742-68-3

dysprosium (III) isopropoxide

Cat. No. B1600819
CAS RN: 6742-68-3
M. Wt: 339.76 g/mol
InChI Key: XPEKDHWAGKXPST-UHFFFAOYSA-N
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Description

Dysprosium (III) isopropoxide is used as a primary and secondary intermediate . It is a part of the Thermo Scientific Chemicals brand product portfolio .


Synthesis Analysis

Dysprosium (III) complexes have been synthesized based on amino-bis (benzotriazole phenolate) and nitrophenolates . The synthesis and crystal structures of four dysprosium (III) complexes based on the amino-bis (benzotriazole phenolate) ligand have been reported . Another synthesis method involves a Dysprosium (III) Complex with a Hexadentate Amine Ligand .


Molecular Structure Analysis

A single-crystal X-ray structural analysis showed that a tetranuclear triple helical-like structure is present via the coordination mode of Dy . Another study revealed that the nine-coordinated Dy (III) ions reside in a slightly distorted tricapped trigonal prism .


Chemical Reactions Analysis

Dysprosium (III) compounds have been assembled via a versatile ligand incorporating salicylic hydrazide and 8-hydroxyquinolin units . The versatile and flexible coordination modes of phenoxo groups from salicylic hydrazide prove to be a key factor in the assembly of corresponding structures depending upon the reaction conditions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 339.76 and appears as a tan powder or clear liquid . It is insoluble in water . Crystal structures, spectroscopic, and thermal properties of Dysprosium (III) complexes have been studied .

Scientific Research Applications

Magnetic Anisotropy in Low-Symmetry Environments

Dysprosium (III) exhibits significant magnetic anisotropy in low-symmetry environments. A study combining theoretical and experimental approaches determined the magnetic susceptibility of dysprosium (III) in a complex system, highlighting its applications in understanding magnetic interactions in rare-earth ions (Bernot et al., 2009).

Single-Molecule-Magnet Behavior

Research on dysprosium (III) complexes has shown they exhibit single-molecule-magnet (SMM) behavior. Variations in structural and electronic configurations can significantly influence their magnetic properties. This understanding aids in designing complexes with specific magnetic characteristics (Campbell et al., 2014).

Photophysical Properties

Dysprosium (III) ions are important for their luminescent properties, useful in optical fibers and NMR imaging. A study provided a detailed analysis of the photophysical properties of dysprosium (III) in various solvents, enhancing understanding of its luminescence in solution (Kofod et al., 2019).

Electrochemical Behavior

The electrochemical behavior of dysprosium (III) was studied in different environments, providing insights into its reduction process and applications in preparing alloys and understanding electrochemical reactions (Saïla et al., 2010).

Magnetic Anisotropy Prediction

An electrostatic model was developed to predict the magnetic anisotropy of dysprosium (III) complexes. This model helps in understanding the electronic structure of lanthanide complexes in various applications, including MRI and quantum computing (Chilton et al., 2013).

Piezochromic and Photoluminescence Properties

Dysprosium (III) complexes have been shown to exhibit piezochromism and photoluminescence, indicating potential applications in sensors and display technologies (Wen-Bin Chen et al., 2017).

Speciation and Preconcentration in Water Analysis

Dysprosium (III) has been used in developing methods for the speciation and preconcentration of chromium in water samples, demonstrating its utility in environmental monitoring and analysis (Karatepe et al., 2010).

Mechanism of Action

Target of Action

Dysprosium (III) isopropoxide primarily targets the formation of certain types of complexes . It is used as a primary and secondary intermediate in the synthesis of these complexes .

Mode of Action

The compound interacts with its targets by forming mononuclear, dinuclear, and one-dimensional structures . For instance, in the formation of a mononuclear complex, the Dysprosium (III) ion is surrounded by three tridentate chelate ligands . In a dinuclear structure, it is bridged by two carboxyl groups of ligands and two atoms from the phenolic hydroxyl groups of other ligands .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of complexes with specific structures . These complexes exhibit different magnetic behaviors, such as field-induced slow magnetic relaxation

Pharmacokinetics

It is known that the compound is used as an intermediate, suggesting that its bioavailability may depend on the specific conditions of the chemical reactions it is involved in .

Result of Action

The action of this compound results in the formation of complexes that exhibit unique magnetic behaviors . For instance, some complexes show field-induced slow magnetic relaxation . The exact molecular and cellular effects of the compound’s action are subject to ongoing research.

Action Environment

The action of this compound can be influenced by environmental factors. For example, the formation of complexes and their resulting properties can be affected by the presence of other ions or molecules . Additionally, the compound’s action, efficacy, and stability may be influenced by factors such as temperature and pressure .

Safety and Hazards

Dysprosium (III) Isopropoxide is highly flammable and harmful if swallowed . It may cause skin irritation, serious eye damage, respiratory irritation, drowsiness, dizziness, and is suspected of damaging fertility or the unborn child . It may also cause damage to organs through prolonged or repeated exposure .

Future Directions

Dysprosium (III) compounds have shown new and fascinating phenomena in terms of magnetic relaxation, aiming at shedding light on the features relevant to modulating relaxation dynamics of polynuclear lanthanide SMMs . A new dysprosium (III) coordination polymer has been synthesized, showing good magnetism, proton conduction, and luminescence, making it a potential multifunctional coordination polymer material .

properties

IUPAC Name

dysprosium(3+);propan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C3H7O.Dy/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEKDHWAGKXPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Dy+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21DyO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40515880
Record name Dysprosium tripropan-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6742-68-3
Record name Dysprosium tripropan-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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